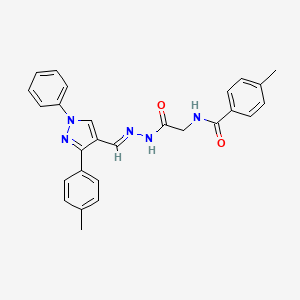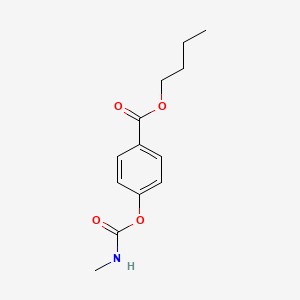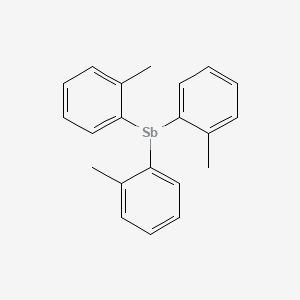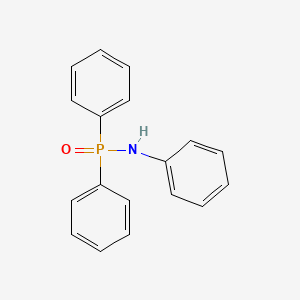
Tris(5-methyl-2-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-methyl-2-nitrophenyl) phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.366 g/mol . It is known for its unique structure, which includes three 5-methyl-2-nitrophenyl groups attached to a phosphate core. This compound is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of Tris(5-methyl-2-nitrophenyl) phosphate typically involves the reaction of 5-methyl-2-nitrophenol with phosphorus oxychloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tris(5-methyl-2-nitrophenyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in a different set of products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(5-methyl-2-nitrophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Tris(5-methyl-2-nitrophenyl) phosphate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes and pathways. The phosphate group can also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Tris(5-methyl-2-nitrophenyl) phosphate can be compared with other similar compounds, such as:
Tris(2,4-di-tert-butylphenyl) phosphate: This compound has different substituents on the phenyl rings, leading to variations in chemical properties and applications.
Tris(2-aminoethyl)amine: Although structurally different, it shares some functional similarities in terms of its interactions with metal ions and biological molecules.
Properties
CAS No. |
201742-26-9 |
|---|---|
Molecular Formula |
C21H18N3O10P |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
tris(5-methyl-2-nitrophenyl) phosphate |
InChI |
InChI=1S/C21H18N3O10P/c1-13-4-7-16(22(25)26)19(10-13)32-35(31,33-20-11-14(2)5-8-17(20)23(27)28)34-21-12-15(3)6-9-18(21)24(29)30/h4-12H,1-3H3 |
InChI Key |
STACPXMRQXVFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=O)(OC2=C(C=CC(=C2)C)[N+](=O)[O-])OC3=C(C=CC(=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)


